N-[(4-fluorophenyl)methyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with fluorophenyl and methylphenyl groups, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects and as a lead compound for drug development.
Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
- N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-[(4-fluorophenyl)methyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O/c1-16-4-2-3-5-19(16)15-24-12-10-18(11-13-24)21(25)23-14-17-6-8-20(22)9-7-17/h2-9,18H,10-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZFMRNYQLTPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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